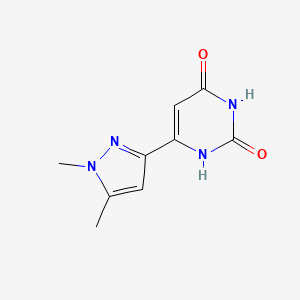
6-(ジアリルアミノ)ピリダジン-3-カルボン酸エチル
説明
Ethyl 6-(diallylamino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(diallylamino)pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(diallylamino)pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
核化学における錯体化研究
化合物6-(ジアリルアミノ)ピリダジン-3-カルボン酸エチルは、様々な金属イオンとの錯体化研究に使用することができます。 例えば、類似のピリダジンカルボン酸塩は、ウラン(VI)イオンと錯体を形成する能力について研究されており、これは核廃棄物管理や放射性物質の環境挙動の理解において重要です .
材料科学への応用
材料科学において、このような化合物は、電子工学、フォトニクス、または触媒としての潜在的な用途を持つ新しい材料の合成に関与する可能性があります。 関連するピリダジン誘導体は、その良好な生物活性で知られており、薬物分子において広く研究されてきました。これは、新しい材料を開発するための材料科学研究に役立つ可能性があります .
化学合成
6-(ジアリルアミノ)ピリダジン-3-カルボン酸エチルは、化学合成における構成ブロックとして使用される可能性があります。 これは、より複雑な分子の合成における前駆体または中間体として役立ち、ユニークな特性を持つ新しい薬剤や材料につながる可能性があります .
分析化学
分析化学において、この化合物は、そのユニークな構造と特性により、機器の較正や新しい分析方法の開発のための試薬または標準として使用することができます .
創薬と薬理学
関連するイミダゾ[1,2-b]ピリダジン誘導体の生物活性から、6-(ジアリルアミノ)ピリダジン-3-カルボン酸エチルは、創薬と薬理学において、新しい治療薬を開発するための潜在的なファーマコフォアまたはリード化合物として応用される可能性があります .
触媒作用
6-(ジアリルアミノ)ピリダジン-3-カルボン酸エチルのユニークな構造は、触媒におけるリガンドとして使用するための候補にする可能性があります。これは、代替的な反応経路を提供したり、反応速度を向上させることにより、様々な化学反応を促進する可能性があります .
作用機序
Target of action
Many pyridazine derivatives have been found to have a wide range of pharmacological activities, such as antifungal , anti-diabetes , antiparasitic , anti-inflammatory , anti-proliferative activity , and acetylcholinesterase inhibitors . The specific targets can vary widely depending on the exact structure of the compound and its functional groups.
生化学分析
Biochemical Properties
Ethyl 6-(diallylamino)pyridazine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinase 2, an enzyme crucial for cell cycle regulation . The interaction between Ethyl 6-(diallylamino)pyridazine-3-carboxylate and cyclin-dependent kinase 2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell proliferation.
Cellular Effects
Ethyl 6-(diallylamino)pyridazine-3-carboxylate has been observed to influence various cellular processes. In cancer cells, it exhibits anti-proliferative effects by inhibiting the activity of cyclin-dependent kinase 2, leading to cell cycle arrest . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of Ethyl 6-(diallylamino)pyridazine-3-carboxylate involves its binding interactions with biomolecules. By binding to the active site of cyclin-dependent kinase 2, it inhibits the enzyme’s activity, leading to a decrease in cell proliferation . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, preventing the enzyme from catalyzing its substrate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(diallylamino)pyridazine-3-carboxylate have been studied over time. The compound exhibits stability under various conditions, maintaining its reactivity and efficacy . Long-term studies have shown that Ethyl 6-(diallylamino)pyridazine-3-carboxylate can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 6-(diallylamino)pyridazine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation . At higher doses, it can induce toxic effects, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Ethyl 6-(diallylamino)pyridazine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, Ethyl 6-(diallylamino)pyridazine-3-carboxylate can influence metabolic flux and alter metabolite levels within cells.
Transport and Distribution
Within cells and tissues, Ethyl 6-(diallylamino)pyridazine-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
Ethyl 6-(diallylamino)pyridazine-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
特性
IUPAC Name |
ethyl 6-[bis(prop-2-enyl)amino]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-9-16(10-5-2)12-8-7-11(14-15-12)13(17)18-6-3/h4-5,7-8H,1-2,6,9-10H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUBCQBEJCPZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492073.png)


![4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492077.png)


![3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1492081.png)

